N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine is a complex organic compound characterized by its unique structural features. This compound contains a trifluoromethyl group, a phenoxy group, and a propan-1-amine backbone, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate through the reaction of 4-(trifluoromethyl)phenol with an appropriate halogenated compound under basic conditions.
Alkylation: The phenoxy intermediate is then alkylated with 3-phenylpropyl bromide in the presence of a strong base such as sodium hydride.
Amination: The resulting product undergoes amination with N-methylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenoxy group may contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-methylphenoxy)propan-1-amine
- N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-chlorophenoxy)propan-1-amine
- N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-fluorophenoxy)propan-1-amine
Uniqueness
N-methyl-3-phenyl-N-(3-phenylpropyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C26H28F3NO |
---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
N-methyl-3-phenyl-N-(3-phenylpropyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C26H28F3NO/c1-30(19-8-11-21-9-4-2-5-10-21)20-18-25(22-12-6-3-7-13-22)31-24-16-14-23(15-17-24)26(27,28)29/h2-7,9-10,12-17,25H,8,11,18-20H2,1H3 |
InChI-Schlüssel |
KCEKQSQBJQSKNX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCC1=CC=CC=C1)CCC(C2=CC=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.